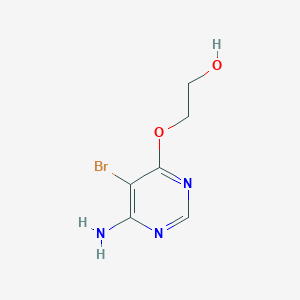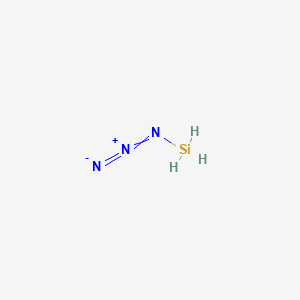
Silane, azido-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, azido- is a chemical compound with the molecular formula H₃N₃Si It is characterized by the presence of an azido group (-N₃) attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silane, azido- can be synthesized through several methods. One common approach involves the reaction of chlorosilane with sodium azide in an organic solvent such as tetrahydrofuran. The reaction typically proceeds under mild conditions, yielding azidosilane as the primary product.
Industrial Production Methods: In industrial settings, azidosilane is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: Silane, azido- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different silicon-containing compounds.
Reduction Reactions: Silane, azido- can be reduced to form aminosilane, a compound with significant applications in organic synthesis.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles, which are valuable intermediates in medicinal chemistry.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, organic solvents like tetrahydrofuran.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: Copper(I) catalysts, organic solvents.
Major Products Formed:
Substitution Reactions: Various silicon-containing compounds.
Reduction Reactions: Aminosilane.
Cycloaddition Reactions: Triazoles.
Aplicaciones Científicas De Investigación
Silane, azido- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-based polymers and materials.
Biology: Employed in bioconjugation techniques to attach biomolecules to silicon surfaces.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Mecanismo De Acción
The mechanism of action of azidosilane involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in bioconjugation, the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages.
Comparación Con Compuestos Similares
Silane, azido- can be compared with other silicon-containing compounds such as:
Chlorosilane: Used as a precursor in the synthesis of azidosilane.
Aminosilane: Formed by the reduction of azidosilane, used in organic synthesis.
Vinylsilane: Employed in the production of reinforced unsaturated polyesters.
Silane, azido- is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in various chemical reactions.
Propiedades
Número CAS |
13847-60-4 |
|---|---|
Fórmula molecular |
H3N3Si |
Peso molecular |
73.129 g/mol |
Nombre IUPAC |
azidosilane |
InChI |
InChI=1S/H3N3Si/c1-2-3-4/h4H3 |
Clave InChI |
LNENVNGQOUBOIX-UHFFFAOYSA-N |
SMILES canónico |
[N-]=[N+]=N[SiH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Iodo-1-(methyloxy)-3-[(2-methyl-2-propen-1-yl)oxy]benzene](/img/structure/B8449311.png)


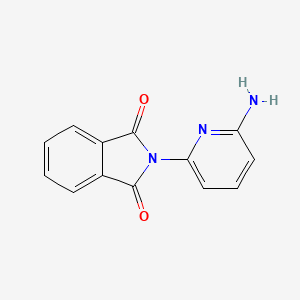
![2-Ethyl-7-methoxy-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B8449345.png)

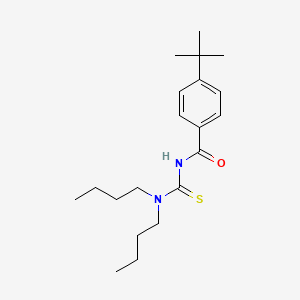
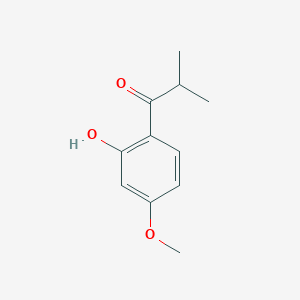

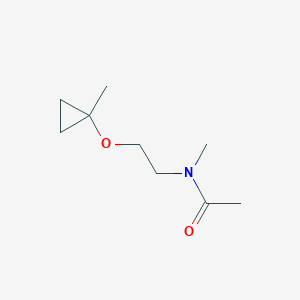

![7-(2-Chlorophenyl)thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B8449408.png)
